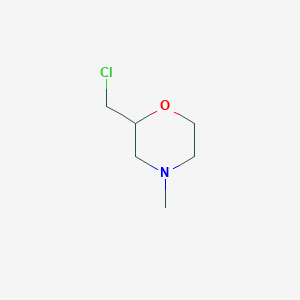

2-(Chloromethyl)-4-methylmorpholine

Description

The exact mass of the compound 2-(Chloromethyl)-4-methylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)-4-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYOOBRKCYPDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40987-31-3 | |

| Record name | 2-(chloromethyl)-4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylmorpholine (CAS 40987-31-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylmorpholine, a heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Despite its structural utility, detailed information on this specific molecule is not extensively documented in publicly available literature. Therefore, this guide synthesizes foundational chemical principles with data from structurally related compounds to offer insights into its properties, synthesis, reactivity, and potential applications. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The presence of a reactive chloromethyl group at the 2-position, combined with the tertiary amine of the N-methylmorpholine core, makes this compound a valuable intermediate for the synthesis of diverse and complex molecular architectures. This document aims to serve as a foundational resource for researchers looking to leverage the synthetic potential of 2-(Chloromethyl)-4-methylmorpholine in their work.

Introduction and Molecular Overview

2-(Chloromethyl)-4-methylmorpholine, with the CAS number 40987-31-3, is a substituted morpholine derivative. The core of this molecule is the morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality. In this specific compound, the nitrogen atom is methylated, forming a tertiary amine, and a chloromethyl group is attached to the carbon atom adjacent to the oxygen.

The morpholine moiety is a common feature in a multitude of approved pharmaceutical agents, where it is often introduced to enhance aqueous solubility, improve metabolic stability, and modulate biological activity.[1][2] The combination of the established benefits of the morpholine ring with the reactive chloromethyl handle suggests that 2-(Chloromethyl)-4-methylmorpholine can serve as a key precursor for the synthesis of novel chemical entities with potential therapeutic applications.

Below is a diagram illustrating the logical relationship between the structural features of 2-(Chloromethyl)-4-methylmorpholine and its potential applications.

Sources

Difference between 2-chloromethyl and 4-chloromethyl morpholine derivatives

This guide details the structural, synthetic, and reactive divergences between 2-(chloromethyl)morpholine and 4-(chloromethyl)morpholine .

Executive Summary

In medicinal chemistry, the placement of the chloromethyl (

-

2-(Chloromethyl)morpholine is a stable chiral scaffold . It functions as a standard alkylating agent (primary alkyl halide) and is a critical intermediate in the synthesis of norepinephrine reuptake inhibitors (e.g., Reboxetine).

-

4-(Chloromethyl)morpholine is a highly reactive electrophilic reagent . It is an

-haloamine (hemiaminal ether derivative) that exists stably only as a salt. It acts as a Mannich reagent equivalent, spontaneously generating iminium ions to introduce the

The two are not interchangeable; they represent distinct chemical classes (Alkyl Halide vs.

Part 1: Structural & Stereochemical Analysis[2]

IUPAC Numbering and Topology

The morpholine ring is numbered starting from the oxygen atom (position 1).

-

Position 2 (Carbon): Adjacent to oxygen.[2] Substitution here creates a stereocenter.[3]

-

Position 4 (Nitrogen): The amine center. Substitution here creates an

-amino halide.

Figure 1: Structural topology and classification of the two isomers.

Stereochemical Implications[2]

-

2-Isomer: The C2 carbon is chiral (

hybridized with 4 distinct groups). Synthetic routes often require asymmetric induction to isolate the -

4-Isomer: The nitrogen atom is achiral due to rapid pyramidal inversion. Furthermore, the reactive nature of the

bond precludes fixed stereochemistry at the attachment point.

Part 2: Reactivity Profiles & Mechanisms

The core difference lies in the mechanism of electrophilicity.

2-(Chloromethyl)morpholine: Reactivity

This molecule behaves as a standard primary alkyl chloride. The morpholine oxygen at position 1 exerts an inductive withdrawing effect (

-

Mechanism: Classical

displacement. -

Kinetics: Second-order; dependent on nucleophile concentration.

4-(Chloromethyl)morpholine: Iminium Ion Generation ( -like)

This compound is an

-

Mechanism: Spontaneous dissociation to form a Methylene Iminium Ion (Mannich intermediate).

-

Reactivity: The resulting iminium ion (

) is a "hot" electrophile that reacts instantly with electron-rich species (aromatics, enolates).

Figure 2: Mechanistic divergence. The 4-isomer proceeds via a reactive iminium intermediate, while the 2-isomer follows standard substitution kinetics.

Part 3: Experimental Protocols

Synthesis of 2-(Chloromethyl)morpholine

Context: This is typically prepared from 2-(hydroxymethyl)morpholine. The hydroxyl group is converted to a chloride using thionyl chloride (

Protocol:

-

Precursor: Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Chlorination: Cool to 0°C. Add Thionyl Chloride (

, 1.2 eq) dropwise. -

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours.

-

Workup: Quench with saturated

(carefully). Extract with DCM.[4] -

Purification: The product is a stable oil and can be purified via vacuum distillation or column chromatography.

-

Storage: Stable at 4°C under inert atmosphere.

Generation of 4-(Chloromethyl)morpholine Hydrochloride

Context: The free base is unstable. It is synthesized and stored as the hydrochloride salt.[5] This is a Vilsmeier-Haack type generation or direct condensation.

Protocol (Böhme Method):

-

Reagents: Paraformaldehyde (1.0 eq) and Morpholine (1.0 eq) in anhydrous DCM.

-

Chlorination: Cool to -10°C. Bubble dry Hydrogen Chloride (HCl) gas or add Thionyl Chloride (

) dropwise. -

Precipitation: The

-chloromethyl morpholine hydrochloride salt precipitates out.[6] -

Isolation: Filter rapidly under inert atmosphere (Argon/Nitrogen).

-

Critical Safety: Do not expose to moisture. The salt hydrolyzes back to morpholine, formaldehyde, and HCl.

-

Usage: Use immediately or store in a desiccator at -20°C.

Part 4: Comparative Data Summary

| Feature | 2-(Chloromethyl)morpholine | 4-(Chloromethyl)morpholine |

| CAS Number | 53617-36-0 (Generic) | 3647-65-2 (HCl Salt) |

| Chemical Class | Primary Alkyl Chloride | |

| Stability | Stable liquid/oil. Can be distilled. | Unstable. Hygroscopic salt. Hydrolyzes in water. |

| Reactive Intermediate | None (Reacts via | Iminium Ion ( |

| Primary Application | Drug Scaffold (e.g., Reboxetine) | Mannich Reagent (Aminomethylation) |

| Linkage Formed | ||

| Stereochemistry | Chiral (C2). Enantiomers separable. | Achiral (N4). |

Part 5: Applications in Drug Design

The 2-Isomer: The "Reboxetine" Scaffold

The 2-chloromethyl derivative is the gateway to 2-substituted morpholines .

-

Case Study: Reboxetine (Norepinephrine Reuptake Inhibitor).[7][8][9]

-

Synthesis Logic: The 2-chloromethyl group is reacted with a phenol (2-ethoxyphenol) via nucleophilic etherification. This creates a stable ether linkage that positions the aromatic ring in a specific spatial orientation relative to the morpholine nitrogen, essential for binding to the norepinephrine transporter (NET).

The 4-Isomer: The "Mannich" Linker

The 4-chloromethyl derivative is used to attach a morpholine ring to an aromatic system or acidic proton via a methylene bridge (

-

Case Study: Prodrug Design .

-

Mechanism: The

-chloromethyl reagent reacts with an amide or imide functionality on a drug molecule to form an -

Covalent Inhibitors: It can also be used to introduce a reactive electrophile, though the high reactivity usually makes it too promiscuous for direct use as a warhead; it is more often a synthetic building block.

References

-

Synthesis of 2-Substituted Morpholines (Reboxetine Analogues)

- Reactivity of Alpha-Haloamines (4-Chloromethyl derivatives)

-

General Morpholine Chemistry

- Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

- Title: 4-(Chloromethyl)morpholine hydrochloride Product Safety.

Sources

- 1. 4-(Chloromethyl)morpholine hydrochloride | 1821522-53-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(2-Chloroethyl)morpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Procurement & Utilization Guide: 2-(Chloromethyl)-4-methylmorpholine

Executive Summary

2-(Chloromethyl)-4-methylmorpholine (CAS 40987-31-3 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates requiring a morpholine core with specific side-chain functionality.[1] Unlike its more common isomer, 4-(2-chloroethyl)morpholine, this compound features a chiral center at the C2 position and a reactive chloromethyl electrophile, making it critical for constructing complex scaffolds such as substituted morpholines in medicinal chemistry.

Critical Disambiguation Warning: Researchers frequently confuse this compound with 2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6). These are structurally distinct chemical classes. Ensure your procurement requests specify the morpholine core to avoid costly sourcing errors.

Part 1: Chemical Profile & Specifications[2]

To ensure scientific integrity in procurement and experimentation, the following specifications must be verified upon receipt.

| Attribute | Specification | Technical Note |

| Chemical Name | 2-(Chloromethyl)-4-methylmorpholine | IUPAC |

| CAS Number | 40987-31-3 | Often sold as Free Base or HCl Salt |

| Molecular Formula | C₆H₁₂ClNO | MW: 149.62 g/mol |

| SMILES | CN1CCOC(C1)CCl | |

| Chirality | C2 Position (Racemic or Enantiopure) | Commercial stock is typically Racemic unless specified as (R)- or (S)-. |

| Physical State | Colorless to Yellow Oil (Free Base) | Hygroscopic solid if HCl salt. |

| Reactivity Class | Alkylating Agent / Electrophile | Vesicant Hazard : Handle as a nitrogen mustard analog. |

Part 2: Market Landscape & Sourcing Strategy

Due to the niche nature of this building block, "In Stock" availability fluctuates. A dual-sourcing strategy is recommended: Direct Procurement for time-critical needs, and In-House Methylation for cost-efficiency at scale.

Tier 1: Commercial Suppliers (Direct Procurement)

Pricing estimates based on Q1 2025 market data for research-grade purity (>97%).

| Supplier Category | Vendor Examples | Est. Price (1g) | Lead Time | Strategic Use Case |

| Primary Catalog | Sigma-Aldrich, Fisher Scientific | $150 - $250 | 1-2 Weeks | Reference standards; GLP synthesis. |

| Building Block Specialists | Combi-Blocks, Enamine, MolCore | $80 - $120 | 3-5 Days | Routine synthesis; Gram-scale scale-up. |

| Aggregators | eMolecules, MolPort | Variable | Variable | Locating stock when primary vendors are backordered. |

Tier 2: Precursor Sourcing (The "Make" Strategy)

If CAS 40987-31-3 is unavailable, purchase the secondary amine precursor, 2-(Chloromethyl)morpholine Hydrochloride (CAS 144053-97-4 ), which is widely available and significantly cheaper (~$50/gram).

Sourcing Decision Workflow

The following logic ensures supply chain resilience for your project.

Figure 1: Strategic decision tree for procuring 2-(Chloromethyl)-4-methylmorpholine, balancing cost vs. time.

Part 3: Technical Utilization & Protocols

Safety & Handling (Critical)

As a

-

Containment: Handle exclusively in a certified chemical fume hood.

-

PPE: Double nitrile gloves or Silver Shield® gloves are required.

-

Quenching: Quench all glassware and waste with 10% aqueous sodium thiosulfate or dilute HCl to open any potential aziridinium rings before disposal.

Synthesis Protocol (Precursor Route)

If direct sourcing is not viable, the methylation of the secondary amine is a robust, self-validating protocol.

Reaction: 2-(Chloromethyl)morpholine HCl + Formaldehyde + Reducing Agent → Product

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 eq of 2-(Chloromethyl)morpholine HCl in Dichloromethane (DCM).

-

Free Basing (In-situ): Add 1.1 eq of Triethylamine (TEA) to liberate the amine. Stir for 15 min.

-

Imine Formation: Add 3.0 eq of Formaldehyde (37% aq. solution). Stir vigorously for 30 min.

-

Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaCNBH3 for safety and milder conditions.

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.[2][3]

-

Purification: The product is often pure enough for use; otherwise, purify via silica gel chromatography (MeOH/DCM gradient).

Mechanistic Pathway & Reactivity

The utility of this compound lies in its ability to couple with nucleophiles (Nu-) via the chloromethyl group.

Figure 2: The mechanism of action involves the formation of a transient, highly electrophilic aziridinium species, facilitating nucleophilic attack.[4]

Part 4: Quality Control & Validation

Upon receipt or synthesis, verify identity using these key NMR markers.

| Signal Region (¹H NMR, CDCl₃) | Multiplicity | Assignment | Validation Criteria |

| δ 2.25 - 2.35 ppm | Singlet (3H) | N-CH₃ | Distinct singlet confirms methylation. Absence indicates secondary amine impurity. |

| δ 3.45 - 3.60 ppm | Multiplet (2H) | -CH₂Cl | Shift confirms presence of chlorine. Shift changes if hydrolyzed to alcohol. |

| δ 3.60 - 3.90 ppm | Multiplet | Morpholine Ring | Complex pattern due to chiral center at C2. |

Self-Validating Check: If the N-CH₃ singlet is split or broadened significantly, check for protonation (salt form) or incomplete free-basing. Run a D₂O shake; if the peak shifts/sharpens, it confirms the amine environment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202687, 2-(Chloromethyl)-4-methylmorpholine. Retrieved from [Link]

-

Zhu, M., et al. (2018). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. (Validating methylation protocols). Retrieved from [Link]

Sources

2-(Chloromethyl)-4-methylmorpholine safety data sheet (SDS) and hazards

This guide outlines the technical safety profile, hazard mechanisms, and handling protocols for 2-(Chloromethyl)-4-methylmorpholine , a specialized heterocyclic building block.[1]

Content Type: Safety Data Sheet (SDS) Analysis & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]

Executive Summary & Chemical Identity

2-(Chloromethyl)-4-methylmorpholine is a chiral, heterocyclic alkylating agent used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike its parent compound 4-methylmorpholine (NMM)—which acts as a non-nucleophilic base—this derivative possesses a reactive chloromethyl electrophile at the C2 position.

This structural modification fundamentally alters its hazard profile: it transforms a relatively benign base into a potential alkylating agent with significant cytotoxic and mutagenic risks.

Chemical Identification Table

| Property | Data |

| Chemical Name | 2-(Chloromethyl)-4-methylmorpholine |

| CAS Number | 40987-31-3 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| Structure Description | Morpholine ring with an N-methyl group and a C2-chloromethyl pendant.[1][2] |

| Physical State | Colorless to pale yellow liquid (typically) or low-melting solid (salt dependent).[1] |

| Solubility | Miscible in DCM, THF, Acetonitrile; decomposes slowly in water (hydrolysis).[1] |

Hazard Identification & Toxicology (GHS Classification)

Note: As a research chemical, full REACH registration data may be limited.[1] The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous

Core Hazards

| Hazard Class | Category | H-Code | Description |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2][3] |

| Germ Cell Mutagenicity | 2 (Suspected) | H341 | Suspected of causing genetic defects (due to alkylating potential).[1] |

| Sensitization (Skin) | 1 | H317 | May cause an allergic skin reaction. |

Mechanistic Toxicology (The "Why")

The danger of this compound lies in its electrophilicity.

-

Alkylating Potential: The chloromethyl group is a primary alkyl halide. While less reactive than a nitrogen mustard (which forms an aziridinium ion), the nitrogen at position 4 can theoretically assist in intramolecular displacement or stabilize the transition state, enhancing reactivity toward biological nucleophiles (DNA/Proteins).[1]

-

Corrosivity: Upon contact with moisture (skin/mucosa), the compound can hydrolyze to release Hydrochloric Acid (HCl) , causing immediate chemical burns.[1]

-

Differentiation: Do not confuse with 4-Methylmorpholine (NMM). NMM is corrosive due to basicity; 2-(Chloromethyl)-4-methylmorpholine is corrosive due to alkylation and acid hydrolysis .

Safe Handling & Engineering Controls

Directive: Treat as a "High Potency" intermediate until fully characterized.

Engineering Controls[4]

-

Containment: Handle exclusively in a certified chemical fume hood.

-

Pressure: Avoid heating in closed systems without pressure relief; thermal decomposition may release HCl gas and chlorinated organics.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles + Face shield (if pouring >100 mL).

-

Hands:

-

Standard: Nitrile gloves (double-gloved) for incidental splash.

-

Immersion:Silver Shield / 4H (Laminate) gloves are required. Chloro-alkyl compounds can permeate standard nitrile in <15 minutes.

-

-

Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with ABEK-P3 (Organic Vapor/Acid Gas/Particulate) cartridges.[1]

Experimental Protocol: Quenching & Spill Management

Scenario: You have a reaction mixture containing unreacted 2-(Chloromethyl)-4-methylmorpholine. You must quench it safely before disposal.

The "Nucleophilic Scavenger" Quench Method

Rationale: Neutralizing with water alone is slow and generates HCl. Using a "soft" nucleophile ensures rapid consumption of the alkylating agent.

-

Preparation: Prepare a solution of 10% Cysteine or Thiosulfate in aqueous NaOH (pH 9-10).

-

Addition: Cool the reaction mixture to 0°C. Slowly add the scavenger solution.

-

Mechanism: The thiolate anion (

) rapidly attacks the chloromethyl group via -

Verification: Check pH. If acidic, neutralize with Sodium Bicarbonate.[1]

-

Disposal: Discard as halogenated organic waste.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the distinction between "Base" and "Electrophile" hazards.

Caption: Decision logic distinguishing the specific alkylating hazards of the chloromethyl derivative from standard morpholine bases.

Synthesis & Application Context

In drug discovery, this reagent is typically employed to introduce the (4-methylmorpholin-2-yl)methyl moiety.[1]

-

Reaction Type: Nucleophilic Substitution (

).[4] -

Common Nucleophiles: Phenols, Amines, or Thiols.[1]

-

Stereochemistry: Commercial sources are often racemic. If using a chiral version (e.g., (S)-2-(chloromethyl)...), avoid high temperatures (>80°C) or strong Lewis acids, which may induce racemization via transient aziridinium-like intermediates.[1]

Storage Stability

-

Condition: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture ingress leads to hydrolysis (formation of the alcohol) and HCl buildup, which can pressurize the vial.[1]

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 7972 (4-Methylmorpholine) & Analogues. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Morpholine derivatives and chloro-alkylamines. Retrieved from [Link][1]

Sources

Technical Whitepaper: Structural and Functional Divergence of Chloromethyl Methylmorpholine Regioisomers

Executive Summary

In the synthesis of morpholine-based therapeutics (e.g., EGFR inhibitors like Gefitinib or antibiotic oxazolidinones), the regiochemistry of chloromethyl intermediates is a critical quality attribute. While 2-(chloromethyl)-4-methylmorpholine (2-CMM ) and 3-(chloromethyl)-4-methylmorpholine (3-CMM ) share an identical molecular formula (

This guide delineates the structural causality behind these differences. 3-CMM functions as a nitrogen mustard analog, capable of forming a highly reactive, genotoxic aziridinium ion. In contrast, 2-CMM displays significantly higher stability due to the inductive effect of the ring oxygen and the geometric disfavor of four-membered ring formation. This document provides the mechanistic basis, synthetic routes, and analytical protocols required to differentiate and handle these isomers safely.

Mechanistic Reactivity: The Aziridinium Divergence

The defining technical distinction between these isomers is the proximity of the morpholine nitrogen lone pair to the chloromethyl leaving group.

3-(Chloromethyl)-4-methylmorpholine (The "Mustard" Effect)

In the 3-isomer, the chloromethyl group is in the

-

Consequence: This species is a potent alkylating agent (Genotoxic Impurity). It reacts indiscriminately with biological nucleophiles (DNA/RNA).

-

Stability: Low. It rapidly dimerizes or hydrolyzes in protic solvents.

2-(Chloromethyl)-4-methylmorpholine (The Stable Isomer)

In the 2-isomer, the chloromethyl group is

-

Ring Strain: Intramolecular attack by nitrogen would require forming a highly strained four-membered azetidinium ring, which is kinetically disfavored compared to the three-membered aziridinium.

-

Inductive Effect: The adjacent oxygen atom exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the backbone and destabilizing any developing positive charge at the C2 position.

Pathway Visualization

Synthetic Pathways[1][2][3][4][5][6]

To ensure regiochemical purity, these isomers must be synthesized via non-interconvertible routes.

Synthesis of 2-(Chloromethyl)-4-methylmorpholine

The 2-isomer is typically constructed from epichlorohydrin , ensuring the chloromethyl handle is established early on the oxygenated side of the ring.

-

Precursors: Epichlorohydrin + N-methylethanolamine.

-

Key Step: Lewis-acid catalyzed ring opening followed by cyclization.[1]

Synthesis of 3-(Chloromethyl)-4-methylmorpholine

The 3-isomer is often derived from the amino acid pool (e.g., Serine/Threonine derivatives) or reduction of oxomorpholines, placing the substituent next to the nitrogen.

-

Precursors: N-methyl-L-serine (or similar)

Reduction -

Key Step: Chlorination of the hydroxymethyl intermediate using thionyl chloride (

).

Analytical Differentiation

Distinguishing these isomers requires high-resolution NMR or MS due to their identical mass.

NMR Spectroscopy ( & )

The chemical shift of the ring carbon bearing the chloromethyl group is the definitive identifier.

| Feature | 2-CMM (Oxygen-Proximal) | 3-CMM (Nitrogen-Proximal) |

| Multiplet adjacent to ether oxygen | Multiplet adjacent to amine nitrogen | |

| Stability in | Stable > 24 hours | Degrades (Aziridinium formation) |

Mass Spectrometry (Fragmentation)

While parent ions (

-

2-CMM: Often loses the chloromethyl side chain (

) more readily due to ether-assisted cleavage. -

3-CMM: Shows characteristic aziridinium-based fragments (

42, aziridine ring opening).

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-4-methylmorpholine

Target: Stable intermediate for drug synthesis.

-

Reagents: N-methylethanolamine (1.0 eq), Epichlorohydrin (1.1 eq), Toluene (Solvent).

-

Addition: Cool amine solution to 0°C. Add epichlorohydrin dropwise over 1 hour to control exotherm.

-

Cyclization: Heat to 60°C for 4 hours.

-

Acidification: Add conc.

(3.0 eq) cautiously. Heat to 100°C for 8 hours to effect cyclodehydration. -

Workup: Neutralize with NaOH (aq) to pH 10. Extract with DCM.

-

Purification: Vacuum distillation. (bp ~70°C at 10 mmHg).

Protocol B: Handling 3-(Chloromethyl)-4-methylmorpholine

Target: Isolation of reactive intermediate for immediate use.

WARNING: Treat as a potential mutagen/vesicant.

-

Generation: React 3-(hydroxymethyl)-4-methylmorpholine with Thionyl Chloride (

) in -

Neutralization: Do NOT use strong aqueous bases (promotes polymerization). Use solid

or -

Use: Do not isolate to dryness if possible. Use the solution directly in the subsequent alkylation step.

-

Quenching: Quench excess reagent with a nucleophile scavenger (e.g., thiophenol or morpholine) before disposal.

References

-

D'Hondt, B., et al. (2020). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. ResearchGate.

-

Hyun, J., et al. (2021). Synthetic Applications of Aziridinium Ions.[1][2] Molecules (MDPI).

-

Thiffault, C., et al. (2023).[3][4] Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine.[4] Food and Chemical Toxicology.[4]

-

Gao, W., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[5][6] Chemical Science (RSC).[6]

-

Moser, A. (2008).[7] Recognizing the NMR pattern for morpholine. ACD/Labs.[7]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. acdlabs.com [acdlabs.com]

A Technical Guide to the Solubility of 2-(Chloromethyl)-4-methylmorpholine in Organic Solvents

Executive Summary

2-(Chloromethyl)-4-methylmorpholine is a substituted heterocyclic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The efficiency of its use in synthetic routes, purification processes, and formulation development is critically dependent on its solubility profile. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(Chloromethyl)-4-methylmorpholine in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a robust, replicable experimental protocol for quantitative solubility determination, and discuss the practical implications for laboratory and industrial applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Synthetic Utility of a Substituted Morpholine

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[2][3] Its derivatives are valued for their favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of parent molecules. 2-(Chloromethyl)-4-methylmorpholine serves as a key intermediate, providing a reactive chloromethyl handle for nucleophilic substitution reactions while retaining the core morpholine scaffold.

Understanding the solubility of this intermediate is not a trivial academic exercise; it is a fundamental prerequisite for:

-

Rational Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure homogeneity, optimal reaction rates, and minimized side-product formation.

-

Process Optimization: Designing efficient extraction, washing, and crystallization protocols for purification.

-

Formulation Development: Creating stable solution-based formulations for screening or further derivatization.

This guide moves beyond a simple data sheet to explain the causality behind the solubility behavior of 2-(Chloromethyl)-4-methylmorpholine, empowering scientists to make informed decisions in their work.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. To predict the solubility of 2-(Chloromethyl)-4-methylmorpholine, we must first analyze its molecular structure and resulting physicochemical properties.

2-(Chloromethyl)-4-methylmorpholine (Molecular Formula: C₆H₁₂ClNO) possesses several functional groups that dictate its overall polarity and capacity for intermolecular interactions.[5]

-

Ether Group (-O-): The oxygen atom within the morpholine ring is electronegative, creating polar C-O bonds and acting as a hydrogen bond acceptor.[6]

-

Tertiary Amine (-N(CH₃)-): The nitrogen atom is also electronegative, contributing to the molecule's polarity and serving as another hydrogen bond acceptor site.[1]

-

Chloromethyl Group (-CH₂Cl): The carbon-chlorine bond is polar due to the high electronegativity of chlorine, adding to the overall dipole moment of the molecule.[7]

The combination of these polar groups results in a molecule with a significant overall dipole moment. Its predicted XlogP value is 0.5, which indicates a relatively balanced hydrophilic-lipophilic character, leaning towards polarity.[5] Unlike the parent compound morpholine, 2-(Chloromethyl)-4-methylmorpholine lacks an N-H bond and therefore cannot act as a hydrogen bond donor. This subtly but importantly alters its interaction profile compared to unsubstituted or N-H containing morpholines.

Caption: Molecular structure of 2-(Chloromethyl)-4-methylmorpholine highlighting polar centers.

Based on the structural analysis:

-

High Solubility Expected in Polar Solvents: The molecule's polarity suggests it will be readily soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)). The parent compound, 4-methylmorpholine, is fully miscible with water, alcohols, and ethers.[8][9]

-

Moderate Solubility in Solvents of Intermediate Polarity: Solvents like dichloromethane and ethyl acetate should be effective at dissolving the compound.

-

Low Solubility Expected in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents, as they cannot form favorable dipole-dipole interactions with the solute.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, quantitative experimental data is essential for process development. The following protocol describes a robust and self-validating method for determining the solubility of 2-(Chloromethyl)-4-methylmorpholine using the "excess solid" or static equilibrium method.[10]

A supersaturated solution is created by adding an excess of the solid solute to a known volume of solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is equivalent to its solubility. The concentration is then measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Solute: 2-(Chloromethyl)-4-methylmorpholine (purity >95%)

-

Solvents: A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, Dichloromethane, Toluene, n-Hexane).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

4 mL glass vials with screw caps

-

Thermostatic orbital shaker or heating block

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Syringe filters (0.22 µm)

-

-

Preparation of Stock Standards: Accurately prepare a stock solution of 2-(Chloromethyl)-4-methylmorpholine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this stock to prepare a series of calibration standards (e.g., 1-100 µg/mL).

-

HPLC Method Development: Develop and validate an HPLC method capable of accurately quantifying the analyte. This includes establishing linearity, accuracy, and precision from the calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid 2-(Chloromethyl)-4-methylmorpholine (approx. 50-100 mg) to a pre-weighed 4 mL vial. The key is to ensure solid remains undissolved at equilibrium.

-

Record the exact mass of the solid added.

-

Add a precise volume (e.g., 2.0 mL) of the desired test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 12, 24, and 36 hours) to ensure the concentration is no longer changing.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Alternatively, centrifuge the vials (e.g., at 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Analysis:

-

Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely known.

-

Inject the diluted sample into the HPLC system and determine its concentration.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Caption: Experimental workflow for determining solubility via the static equilibrium method.

Data Presentation and Practical Implications

The experimentally determined solubility data should be compiled into a clear, comparative format. This allows for rapid assessment and selection of appropriate solvent systems for specific tasks.

The following table provides a template for presenting the results. Quantitative values are to be filled in upon completion of the experimental protocol described in Section 3.

| Solvent | Solvent Type | Polarity Index (Reichardt) | Solubility at 25 °C (mg/mL) | Observations |

| n-Hexane | Nonpolar | 30.9 | To be determined | Expected to be very low |

| Toluene | Nonpolar Aromatic | 33.9 | To be determined | Expected to be low |

| Dichloromethane | Polar Aprotic | 40.7 | To be determined | Expected to be moderate to high |

| Ethyl Acetate | Polar Aprotic | 44.2 | To be determined | Expected to be high |

| Tetrahydrofuran (THF) | Polar Aprotic | 45.1 | To be determined | Expected to be high |

| Acetone | Polar Aprotic | 47.9 | To be determined | Expected to be high |

| Acetonitrile | Polar Aprotic | 51.9 | To be determined | Expected to be high |

| Isopropanol | Polar Protic | 55.4 | To be determined | Expected to be very high |

| Ethanol | Polar Protic | 55.5 | To be determined | Expected to be very high |

| Methanol | Polar Protic | 62.8 | To be determined | Expected to be very high |

| Water | Polar Protic | 76.2 | To be determined | Expected to be moderate |

-

For Synthesis: A high solubility in an aprotic solvent like THF would confirm its suitability for reactions involving organometallics (e.g., Grignard reagents) or strong bases.

-

For Purification: A significant difference in solubility between two solvent systems is the basis for crystallization. For example, if the compound is highly soluble in hot ethanol but poorly soluble in cold ethanol, or highly soluble in dichloromethane but insoluble in hexane, these solvent systems would be excellent candidates for developing a purification protocol.

-

For Analytical Chemistry: Knowledge of solubility in solvents like acetonitrile and methanol is crucial for developing analytical methods (HPLC, LC-MS) and for preparing samples for analysis.

Conclusion

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- IRO Water Treatment. Morpholine | Molecular formula: C4H9NO.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2025). Morpholine (CAS: 110-91-8)

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. MORPHOLINE.

- ChemRxiv.

- Sigma-Aldrich. 2-(Chloromethyl)-4-methylquinazoline | 109113-72-6.

- PubChemLite. 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO).

- TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine | Global Chemical Supplier.

- Solubility of Things. 4-Methylmorpholine.

- ChemicalBook. 2-(chloromethyl)-4-methylquinazoline synthesis.

- ChemScene. 109113-72-6 | 2-(Chloromethyl)-4-methylquinazoline.

- Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)

- CAMEO Chemicals - NOAA. 4-METHYLMORPHOLINE.

- ChemicalBook. (2026). 2-(chloromethyl)-4-methylquinazoline | 109113-72-6.

- Organic Chemistry Portal. Morpholine synthesis.

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

- ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF.

- ChemicalBook. (2024). The Versatile Solvent: 4-Methylmorpholine N-oxide.

- YouTube. (2020). Polar vs Nonpolar | Organic Chemistry 1.5.

- Wikipedia. Chemical polarity.

- MDPI. (2022).

- Vertex AI Search. (2021). 4-Methylmorpholine 4-oxide.

- Lumen Learning. 6.4 Polarity of Molecules | Introductory Chemistry.

- YouTube. (2024). Polar vs Non-polar molecules: How to determine molecular polarity Gr 11 Chemistry.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 4. chem.ws [chem.ws]

- 5. PubChemLite - 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO) [pubchemlite.lcsb.uni.lu]

- 6. polybluechem.com [polybluechem.com]

- 7. 6.4 Polarity of Molecules | Introductory Chemistry [courses.lumenlearning.com]

- 8. tuodaindus.com [tuodaindus.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lifechemicals.com [lifechemicals.com]

Navigating Chemical Nomenclature: A Guide to the Synonyms of 2-Chloromethyl-4-methyl-morpholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of chemical synthesis and drug development, unambiguous identification of reagents is paramount. This guide provides a comprehensive overview of the nomenclature for the morpholine derivative, 2-chloromethyl-4-methyl-morpholine. It addresses the critical need for researchers to recognize its various synonyms as they appear in chemical catalogs, databases, and the scientific literature. By establishing the compound's primary identifiers, including its CAS number and IUPAC name, this document serves as a definitive reference. It further details common catalog names and systematic variations, explaining the practical implications for procurement, literature searching, and regulatory documentation. A standardized workflow for chemical identity verification is presented to ensure accuracy and reproducibility in research and development settings.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[1][2] The substituted morpholine, 2-chloromethyl-4-methyl-morpholine, is a key building block and intermediate in the synthesis of various pharmaceutical agents. Its utility is particularly notable in the synthesis of norepinephrine reuptake inhibitors (NRIs) like Reboxetine, an antidepressant drug.[3][4]

However, the path from identifying a needed reagent in a synthetic scheme to procuring the correct chemical can be fraught with ambiguity. A single chemical entity can be listed under multiple names across different suppliers and databases. This lack of standardization can lead to confusion, procurement errors, and incomplete literature searches. This guide aims to demystify the nomenclature of 2-chloromethyl-4-methyl-morpholine, providing researchers with the tools to navigate chemical catalogs with confidence and precision.

Part 1: Primary Chemical Identifiers

To eliminate ambiguity, a chemical compound is assigned several unique identifiers that are independent of trivial or supplier-specific names. For 2-chloromethyl-4-methyl-morpholine, these are the most reliable labels for accurate identification.

| Identifier | Value | Source |

| CAS Number | 13664-85-4 | Chemical Abstracts Service |

| IUPAC Name | 2-(Chloromethyl)-4-methylmorpholine | International Union of Pure and Applied Chemistry |

| Molecular Formula | C6H12ClNO | PubChem[5] |

| SMILES | CN1CCOC(C1)CCl | PubChem[5] |

| InChIKey | UTYOOBRKCYPDAK-UHFFFAOYSA-N | PubChem[5] |

The CAS (Chemical Abstracts Service) Registry Number is the most definitive identifier for a chemical substance and should be the primary point of reference for procurement and regulatory purposes.

Part 2: Common Synonyms and Catalog Nomenclature

While the primary identifiers are standardized, the name used in a chemical catalog or research paper can vary. The variations often arise from different numbering conventions of the morpholine ring or the inclusion of related structural information.

It is crucial for researchers to recognize that slight variations in naming can refer to entirely different molecules. For instance, 4-(chloromethyl)morpholine (CAS 16158-87-5) is a structural isomer where the chloromethyl group is attached to the nitrogen atom, not a carbon atom on the ring.[6] Similarly, 4-(2-Chloroethyl)morpholine (CAS 3240-94-6) has a chloroethyl group on the nitrogen.[7]

Below is a table of known synonyms and alternative names used for 2-chloromethyl-4-methyl-morpholine (CAS 13664-85-4) .

| Synonym/Alternative Name | Source/Context | Notes |

| 2-(Chloromethyl)-4-methylmorpholine | PubChem, IUPAC Standard | The most systematic and widely accepted name.[5] |

| 4-Methyl-2-(chloromethyl)morpholine | Common variation | An alternative but equally valid systematic name. |

| Morpholine, 2-(chloromethyl)-4-methyl- | Database indexing format | Often used in databases that index by parent heterocycle. |

This list is based on current catalog and database information. Researchers should always verify the CAS number associated with any listed name.

Part 3: Implications for Research and Development

A thorough understanding of chemical nomenclature has direct practical consequences in a laboratory setting.

-

Procurement: Relying solely on a name found in a publication can be risky. Different suppliers may use different synonyms. Cross-referencing the desired name with the CAS number (13664-85-4) before purchasing is the most effective way to ensure the correct reagent is ordered.

-

Literature & Patent Searches: To conduct a comprehensive search for synthetic routes or applications involving this compound, researchers must use a combination of its CAS number and key synonyms. A search limited to a single name may miss critical publications that use alternative nomenclature.

-

Safety and Regulatory Compliance: Safety Data Sheets (SDS) and other regulatory documents are indexed by CAS number and IUPAC name. Using these primary identifiers is essential for accessing accurate safety information and maintaining compliance.

Part 4: A Workflow for Chemical Identity Verification

To ensure experimental integrity, a systematic process for verifying a chemical's identity is crucial. The following workflow is recommended for researchers in drug development and synthetic chemistry.

A diagram illustrating this workflow is provided below. This self-validating process minimizes the risk of using an incorrect reagent, thereby enhancing experimental reproducibility.

Step-by-Step Protocol:

-

Initiate Search: Begin with the chemical name as provided in the literature or synthetic protocol.

-

Database Lookup: Use a reliable chemical database (e.g., PubChem, ChemSpider, SciFinder) to search for this name.

-

Identify CAS Number: Locate the corresponding CAS Registry Number. For the topic compound, this is 13664-85-4 . This is the most critical step for verification.

-

Cross-Reference Identifiers: Further validate the entry by comparing other unique identifiers like the SMILES string (CN1CCOC(C1)CCl) and the InChIKey (UTYOOBRKCYPDAK-UHFFFAOYSA-N).[5]

-

Structure Confirmation: Visually inspect the chemical structure provided in the database to ensure it matches the required molecule in your synthetic scheme.

-

Procurement: Use the verified CAS number as the primary search term when browsing chemical supplier catalogs to ensure you are ordering the correct material.

Conclusion

While the existence of multiple synonyms for a single chemical like 2-chloromethyl-4-methyl-morpholine can present a challenge, a systematic approach to identification can prevent costly errors and delays. By prioritizing primary identifiers—most notably the CAS number—researchers can navigate the complexities of chemical nomenclature with accuracy. Adopting the verification workflow outlined in this guide will empower scientists and drug development professionals to maintain the highest standards of scientific integrity and reproducibility in their work.

References

-

ResearchGate. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Available from: [Link]

-

ijamtes.org. Total synthesis of antidepressant drug (S,S)-reboxetine : A review. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available from: [Link]

-

PubMed. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available from: [Link]

-

PubChemLite. 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO). Available from: [Link]

-

Chem-Impex. 2-(Chloromethyl)-4-methylquinazoline. Available from: [Link]

-

Matrix Fine Chemicals. 4-(CHLOROMETHYL)MORPHOLINE | CAS 16158-87-5. Available from: [Link]

-

ChemBK. 4-benzyl-2-(chloromethyl)morpholine. Available from: [Link]

-

Autech Industry Co.,Limited. High Purity 2-(chloromethyl)-4-methylquinazoline Manufacturer & Supplier. Available from: [Link]

-

Wikipedia. N-Methylmorpholine. Available from: [Link]

-

PubChem. 2-(Chloromethyl)-4-methylquinazoline. Available from: [Link]

-

National Center for Biotechnology Information. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]

-

Pi-Pharma. MORPHOLINE. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl-. Available from: [Link]

-

PubChem. 4-(2-Chloroethyl)morpholine. Available from: [Link]

-

PubChem. 1,4-Oxathiane, 4,4-dioxide. Available from: [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

Univar Solutions. PHOSPHORIC ACID 85%, Technical Grade, Liquid, Pail. Available from: [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(chloromethyl)-4-methylmorpholine (C6H12ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(CHLOROMETHYL)MORPHOLINE | CAS 16158-87-5 [matrix-fine-chemicals.com]

- 7. 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of C2-substituted morpholines using 2-(Chloromethyl)-4-methylmorpholine

Application Note: Utilization of 2-(Chloromethyl)-4-methylmorpholine in Medicinal Chemistry

couplings.Strategic Overview

The morpholine ring is a "privileged scaffold" in modern drug discovery, widely utilized to modulate physicochemical properties.[1] Specifically, the introduction of a (4-methylmorpholin-2-yl)methyl moiety is a proven strategy to:

-

Enhance Water Solubility: The basic nitrogen (

) allows for salt formation at physiological pH. -

Improve Metabolic Stability: The ether linkage and cyclic structure often resist oxidative metabolism better than flexible alkyl chains.

-

Optimize ADME: Reduce lipophilicity (

) while maintaining hydrogen bond acceptor capabilities.

This guide focuses on the robust utilization of 2-(chloromethyl)-4-methylmorpholine (typically supplied as the hydrochloride salt, CMM-HCl ) to generate C2-substituted libraries. Unlike simple alkyl halides, this reagent requires specific handling to manage the protonated amine and optimize the leaving group reactivity.

Critical Reagent Handling & Properties

Compound: 2-(Chloromethyl)-4-methylmorpholine Hydrochloride

CAS: 144053-97-4 (HCl salt)

Structure: A morpholine ring with a methyl group at

| Property | Specification | Operational Note |

| Physical State | White to off-white hygroscopic solid | Store in desiccator; weigh quickly to avoid water uptake. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Toluene) until neutralized. |

| Stability | Stable as HCl salt | Free base is prone to slow degradation/oxidation; generate in situ is recommended. |

| Reactivity | Moderate Electrophile (Alkyl Chloride) | Requires activation (Heat/KI) or strong nucleophiles. |

Mechanistic Insight: The "Finkelstein Assist"

Direct reaction of alkyl chlorides with nucleophiles can be sluggish. For CMM-HCl, the reaction rate is significantly enhanced by iodide catalysis (Finkelstein reaction).

-

Neutralization: The base (

or -

Activation: Added Potassium Iodide (KI) displaces the chloride to form the more reactive alkyl iodide in situ.

-

Coupling: The target nucleophile (

) rapidly displaces the iodide.

Figure 1: Mechanistic pathway highlighting the critical in situ activation step.

Core Protocol A: Synthesis of Phenolic Ethers

Target: Kinase inhibitors, GPCR ligands requiring aromatic ether linkages.

This is the most common application. The reaction connects a phenol (Ar-OH) to the morpholine scaffold.

Materials

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: CMM-HCl (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

) (3.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)

-

Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend the Phenol (1.0 mmol) and

(3.0 mmol) in DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol (Phenoxide formation). -

Reagent Addition: Add CMM-HCl (1.2 mmol) and KI (0.1 mmol) directly to the suspension.

-

Reaction: Seal the vial and heat to 80°C . Stir vigorously for 4–12 hours.

-

Checkpoint: Monitor by LC-MS.[2] The chloride is less reactive; if conversion is <50% at 4h, increase temp to 90°C.

-

-

Workup (Critical):

-

Cool to RT. Dilute with EtOAc (30 mL) and Water (30 mL).

-

pH Adjustment: The product is a base. Ensure the aqueous layer is pH > 9 (add dilute NaOH if necessary) to keep the morpholine in the organic layer.

-

Wash organic layer with Brine (2x) to remove DMF.

-

Dry over

, filter, and concentrate.[3]

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; usually elutes with 5-10% MeOH.

Core Protocol B: N-Alkylation of Heterocycles

Target: Indoles, Benzimidazoles, Pyrazoles.

Nitrogen nucleophiles are often more sensitive to steric hindrance. Cesium carbonate is recommended due to the "Cesium Effect" (higher solubility/basicity).

Materials

-

Substrate: N-Heterocycle (e.g., Indole) (1.0 equiv)

-

Reagent: CMM-HCl (1.5 equiv)

-

Base: Cesium Carbonate (

) (2.5 equiv) -

Solvent: DMF or NMP

Step-by-Step Procedure

-

Activation: Dissolve the heterocycle in DMF. Add

and stir at RT for 30 mins. -

Addition: Add CMM-HCl (solid) and KI (0.1 equiv).

-

Heating: Heat to 90–100°C for 16 hours.

-

Note: N-alkylation often requires higher temperatures than O-alkylation due to the reduced nucleophilicity of delocalized nitrogen systems.

-

-

Workup: Similar to Protocol A. If the product is highly water-soluble, use DCM/Isopropanol (3:1) for extraction.[2][4]

Experimental Workflow Diagram

Figure 2: Standard operational workflow for CMM coupling reactions.

Representative Reactivity Profile

The following table summarizes expected outcomes based on nucleophile class using the standard

| Nucleophile Class | Example Substrate | Conditions | Expected Yield | Primary Challenge |

| Phenols | 4-Chlorophenol | 80°C, 4h | High (80-95%) | O- vs C-alkylation (rarely an issue with phenols) |

| Indoles | 5-Methoxyindole | 90°C, 12h | Moderate (60-75%) | N1 vs C3 selectivity; Steric hindrance |

| Primary Amines | Benzylamine | 60°C, 2h | High (85-95%) | Over-alkylation (use excess amine) |

| Amides | Benzamide | 100°C, 16h | Low-Moderate | Low nucleophilicity; requires NaH (strong base) |

| Thiols | Thiophenol | RT - 40°C | High (90%+) | Oxidation to disulfide; maintain inert atm. |

Troubleshooting & Expert Tips

-

Product Stuck in Water Layer:

-

Cause: The morpholine nitrogen is protonated during workup if the aqueous layer is neutral or acidic.

-

Fix: Always basify the aqueous layer to pH 10-11 with 1N NaOH before extraction. For highly polar products, use continuous extraction or a "salting out" method (saturate aqueous layer with NaCl).

-

-

Low Conversion:

-

Cause: Chloride is a poor leaving group.

-

Fix: Ensure KI is fresh. Switch solvent to NMP (N-methyl-2-pyrrolidone) to allow higher reaction temperatures (

).

-

-

Reagent Decomposition:

-

Cause: The free base of 2-(chloromethyl)-4-methylmorpholine is less stable than the salt.

-

Fix: Do not "free base" the reagent in a separate step and store it. Generate it in situ in the reaction vessel.

-

References

-

General Morpholine Synthesis & Utility

-

Nucleophilic Substitution Protocols

- Topic: General protocols for reactions on chloromethyl heterocycles (analogous to 4-(chloromethyl)-2-fluoropyridine).

- Source: BenchChem Applic

-

Reagent Properties & Safety

- Topic: MSDS and stability d

- Source: Cole-Parmer MSDS.

-

Related Synthetic Methodology

- Topic: Synthesis of N-methylmorpholine-substituted benzimidazolium salts (demonstrating the use of chloromethyl morpholine precursors).

- Source: MDPI, Molecules 2022.

Sources

Technical Application Note: 2-(Chloromethyl)-4-methylmorpholine in Medicinal Chemistry

Introduction & Chemical Profile[1][2][3][4][5]

In the landscape of drug discovery, the morpholine ring is a "privileged structure" known for improving the metabolic stability and water solubility of lipophilic drug scaffolds. 2-(Chloromethyl)-4-methylmorpholine serves as a critical electrophilic building block, allowing researchers to introduce the (4-methylmorpholin-2-yl)methyl moiety onto phenols, amines, and thiols.

Unlike simple alkyl halides, this intermediate possesses unique reactivity driven by the internal nitrogen atom.[1] This guide provides optimized protocols for its use, specifically addressing the kinetic advantages provided by neighboring group participation (NGP) and the safety constraints required for handling

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-(Chloromethyl)-4-methylmorpholine |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| Boiling Point | ~65°C (at 12 mmHg) |

| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Decomposes in water/alcohols over time.[2] |

| Stability | HCl Salt: Stable solid (hygroscopic). Free Base: Unstable oil; prone to dimerization. |

Mechanistic Insight: The Aziridinium Advantage

To use this intermediate effectively, one must understand that it does not react via a simple S_N2 mechanism.[1] The tertiary amine at position 4 participates in the reaction, displacing the chloride intramolecularly to form a highly reactive aziridinium ion .[1]

This transient species is the actual electrophile attacked by the nucleophile. This mechanism explains why the reaction proceeds rapidly even with weak nucleophiles but also dictates that protic solvents (alcohols) must be avoided to prevent solvolysis (formation of the alcohol byproduct).

Figure 1: The generation of the bicyclic aziridinium species, which acts as a "super-electrophile" for rapid alkylation.[1]

Application Protocols

Protocol A: O-Alkylation of Phenols (Solubility Enhancement)

Context: Common in the synthesis of Tyrosine Kinase Inhibitors (TKIs) where a morpholine tail is added to the solvent-exposed region of the inhibitor to improve oral bioavailability.

Reagents:

-

Substrate: Phenolic precursor (1.0 equiv)[1]

-

Reagent: 2-(Chloromethyl)-4-methylmorpholine HCl (1.2 - 1.5 equiv)

-

Base: Cesium Carbonate (

) (3.0 equiv) or -

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

-

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional, accelerates Finkelstein-like activation.[1]

Step-by-Step Methodology:

-

Free-Basing (In-situ): To a reaction vessel under nitrogen, add the phenolic substrate and

in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 2-(Chloromethyl)-4-methylmorpholine hydrochloride directly as a solid. Note: The excess base will neutralize the HCl salt in situ.[1]

-

Heating: Heat the mixture to 60–80°C . Monitor by LC-MS.

-

Insight: Do not exceed 100°C. High temperatures promote the dimerization of the morpholine reagent.

-

-

Quench: Once conversion >95%, cool to room temperature. Pour into ice-water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification (Acid-Base Wash):

-

Wash organic layer with 1N NaOH (removes unreacted phenol).

-

Extract organic layer with 1N HCl (pulls the basic product into the aqueous phase).

-

Discard organic layer (removes non-basic impurities).

-

Basify aqueous phase with

to pH 9. -

Re-extract product into DCM.

-

Protocol B: N-Alkylation of Heterocycles

Context: Used for synthesizing GPCR ligands (e.g., piperazine or indole derivatives).[1]

Reagents:

-

Substrate: Indole or Piperazine derivative.

-

Base: Sodium Hydride (NaH) (60% dispersion, 1.5 equiv).[1]

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

-

Deprotonation: Dissolve substrate in THF at 0°C. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases.

-

Reagent Prep: In a separate vial, neutralize 2-(Chloromethyl)-4-methylmorpholine HCl with saturated

, extract the free base into ether, dry over-

Critical: Do not store the free base; it polymerizes.

-

-

Coupling: Add the fresh free base solution dropwise to the reaction mixture at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Workup: Quench with saturated

. Evaporate THF. Partition between water and DCM.

Quality Control & Characterization

Due to the chiral center at C2, the stereochemical integrity of the product is critical if starting from a chiral reagent.[1]

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity (254 nm) | > 95.0% |

| ¹H-NMR | N-Methyl Singlet | |

| ¹H-NMR | Morpholine Ring | Multiplets |

| Chiral HPLC | Enantiomeric Excess | > 98% ee (If using chiral starting material) |

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Aziridinium | Ensure solvent is anhydrous. Avoid alcohols. |

| Dimerization | High concentration | Dilute reaction to 0.05 M. |

| Incomplete Reaction | HCl Salt inhibition | Use stronger base or pre-free-base the reagent. |

Safety & Handling (The "Mustard" Warning)

While 2-(Chloromethyl)-4-methylmorpholine is less toxic than sulfur mustards, it is structurally a nitrogen mustard analog (

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

-

Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to nucleophilically destroy the alkyl chloride.

-

Storage: Store the HCl salt in a desiccator at 4°C. It is hygroscopic; moisture converts it to the alcohol (2-hydroxymethyl-4-methylmorpholine), rendering it useless for alkylation.

References

-

Mechanistic Foundation

-

Medicinal Chemistry Application

-

Safety Data

-

Synthetic Methodology

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. iris.unito.it [iris.unito.it]

- 5. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of 2-(Chloromethyl)-4-methylmorpholine in Chiral Scaffold Synthesis

Executive Summary

The morpholine ring is a "privileged structure" in medicinal chemistry, widely utilized to modulate solubility, metabolic stability, and target affinity in drug candidates (e.g., Reboxetine, CCR2 antagonists).

2-(Chloromethyl)-4-methylmorpholine serves as a critical electrophilic linchpin for generating chiral libraries. However, its utility is often underestimated due to stereochemical complexities and safety concerns regarding its alkylating potential. This guide provides a rigorous, self-validating framework for transforming this scaffold into high-value chiral ethers and amines, emphasizing the preservation of enantiomeric purity (ee) and strict safety protocols.

Safety & Handling (Critical)

Hazard Classification: 2-(Chloromethyl)-4-methylmorpholine is a nitrogen mustard analog . It acts as a potent alkylating agent.

-

GHS Classification: Skin Corr.[1][2] 1C (Causes severe burns), Carcinogenicity Suspected (Genotoxic Impurity).

-

Handling Protocol:

-

Containment: All weighing and transfers must occur within a certified fume hood or glovebox.

-

Decontamination: Quench spills or glassware with 10% aqueous sodium thiosulfate to neutralize the alkylating chloride.

-

PPE: Double nitrile gloves (0.11 mm min) and chemical splash goggles are mandatory.

-

Strategic Considerations: The Stereochemical Pathway

The synthesis of chiral morpholine scaffolds does not begin with the chlorination; it begins with the selection of the chiral pool precursor. The "Gold Standard" route utilizes (S)- or (R)-Epichlorohydrin .

The "Chiral Pool" Logic

Attempting to resolve racemic 2-(chloromethyl)-4-methylmorpholine is inefficient due to its instability and toxicity. The superior strategy is to establish chirality de novo.

-

Step 1: Ring opening of (S)-Epichlorohydrin with N-methylethanolamine.

-

Step 2: Cyclization to (S)-2-(hydroxymethyl)-4-methylmorpholine.

-

Step 3: Chlorination (SOCl2) to yield the target electrophile.

Note: This guide focuses on the downstream utilization (Step 4+), assuming the investigator has procured or synthesized the enantiopure chloride.

Workflow Visualization

The following diagram outlines the critical path from the chiral precursor to the final diversifiable library, highlighting the decision nodes for ether vs. amine synthesis.

Figure 1: Strategic workflow for the generation of chiral morpholine libraries starting from (S)-Epichlorohydrin.

Detailed Protocols

Protocol A: Synthesis of Chiral Morpholine Ethers (C-O Bond Formation)

Application: Synthesis of Reboxetine analogs or SERT/NET inhibitors.

Mechanism:

Reagents:

-

(S)-2-(Chloromethyl)-4-methylmorpholine (1.0 equiv)

-

Substituted Phenol (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Potassium Iodide (KI, 0.1 equiv) - Catalyst

-

Solvent: DMF (anhydrous) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask under

, dissolve the Phenol (1.1 equiv) in DMF (5 mL/mmol). Add -

Addition: Add (S)-2-(Chloromethyl)-4-methylmorpholine (1.0 equiv) dropwise. Add catalytic KI (0.1 equiv) to accelerate the reaction via the in situ formation of the more reactive iodide.

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Checkpoint: Monitor by LC-MS. The chloride starting material is often invisible in UV; track the consumption of the phenol and appearance of the product mass.

-

-

Work-up: Cool to RT. Dilute with EtOAc and wash with water (

) to remove DMF. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. -

Purification: Flash chromatography (DCM/MeOH gradients).

Data Summary: Reaction Optimization

| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Impact |

| Base | Cesium ("Cesium Effect") improves solubility of phenoxides in organic solvents. | ||

| Solvent | ACN (Reflux) | DMF ( | DMF allows higher temps but is harder to remove. |

| Catalyst | None | TBAI (5 mol%) | Phase transfer catalyst essential if using non-polar solvents (Toluene). |

Protocol B: Synthesis of Chiral Morpholine Diamines (C-N Bond Formation)

Application: GPCR ligands (e.g., CCR2 antagonists). Mechanism: Direct nucleophilic attack. Risk: Self-quaternization (polymerization) is possible if the concentration is too high.

Reagents:

-

(S)-2-(Chloromethyl)-4-methylmorpholine (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

DIPEA (Diisopropylethylamine, 2.5 equiv)

-

Solvent: Toluene or Ethanol (sealed tube)

Step-by-Step Methodology:

-

Preparation: Dissolve the scaffold (1.0 equiv) in Toluene (0.2 M concentration).

-

Addition: Add the secondary amine (1.2 equiv) and DIPEA (2.5 equiv).

-

Thermal Cycle:

-

Standard Amines: Reflux (

) for 18 hours. -

Steric Amines: Microwave irradiation at

for 1 hour (sealed vessel).

-

-

Scavenging (Self-Validating Step): To ensure no unreacted alkylating agent remains, add a "scavenger resin" (e.g., polymer-supported thiophenol) and stir for 2 hours before filtration. This removes residual toxic chloride.

-

Isolation: Filter and concentrate. Convert to HCl salt for stability/crystallization.

Mechanistic Insight: The "Aziridinium" Trap

While 2-chloromethyl morpholines generally react via

The Pathway:

-

The N4 lone pair attacks the C2-chloromethyl group.

-

A strained bicyclic 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate forms.

-

The nucleophile opens this ring.

-

Attack at C2-methyl: Retention of structure (Net Retention of configuration due to double inversion).

-

Attack at C3: Rearrangement to a piperidine derivative (Ring Expansion/Contraction).

-

Scientist's Note: To avoid rearrangement, use non-polar solvents (Toluene) and avoid Lewis Acids which stabilize the aziridinium ion.

Figure 2: Mechanistic divergence showing the risk of aziridinium formation and rearrangement.

Quality Control & Validation

Every synthesized batch must be validated for Enantiomeric Excess (ee) to ensure the stereocenter at C2 was not racemized during the substitution.

Standard Chiral HPLC Method:

-

Column: Daicel Chiralpak IC or IG (Immobilized phases are preferred for amine stability).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress tailing of the basic morpholine nitrogen.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (or specific chromophore of the added nucleophile).

-

Acceptance Criteria: >98% ee for biological assays.

References

-

Synthesis of Chiral Morpholines via Epichlorohydrin

- Reboxetine Analog Synthesis (Ether Formation): Melloni, P., et al. "Potential antidepressant agents. α-Aryloxy-benzyl derivatives of morpholine." Eur. J. Med. Chem. 1984, 19, 235-242.

-

Aziridinium Ion Mechanism & Rearrangement

-

Safety of Chloromethyl Amines

-

Chiral HPLC Separation Strategies

Sources

- 1. aksci.com [aksci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 4. Sci-Hub. Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines / The Journal of Organic Chemistry, 2008 [sci-hub.box]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Grignard reaction compatibility with 2-(Chloromethyl)-4-methylmorpholine

Application Note & Protocol Guide

Topic: Grignard Reaction Compatibility with 2-(Chloromethyl)-4-methylmorpholine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary